
2,2-Dimethyloxetan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyloxetan-3-one is a four-membered cyclic ether with the molecular formula C₅H₈O₂. It is a derivative of oxetane, characterized by the presence of two methyl groups at the second carbon atom and a ketone group at the third carbon atom. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxetan-3-one typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of 3-hydroxy-2,2-dimethylpropanoic acid derivatives. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of the oxetane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to optimize yield and purity. The process often includes steps such as esterification, cyclization, and purification through distillation or crystallization. The choice of catalysts and reaction conditions is crucial to ensure efficient production on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyloxetan-3-ol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened, and new substituents are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Dimethyloxetan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyloxetan-3-one involves its reactivity as a strained cyclic ether. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The compound’s ability to undergo such transformations makes it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
3,3-Dimethyloxetan-2-one: Another oxetane derivative with similar structural features but differing in the position of the ketone group.
2-Methyleneoxetane: A compound with a methylene group at the second position, exhibiting different reactivity due to the presence of the double bond.
Uniqueness: 2,2-Dimethyloxetan-3-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable tool in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
2,2-dimethyloxetan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2)4(6)3-7-5/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOSTDMTAXUXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-nitrophenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2653081.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2653083.png)
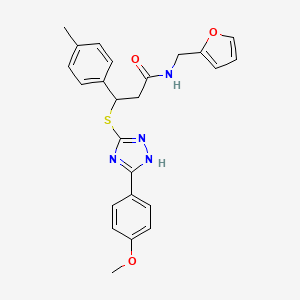
![3-methyl-7-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2653086.png)
![N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2653087.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653088.png)
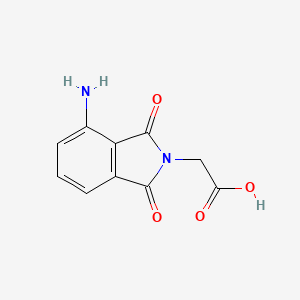
![ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE](/img/structure/B2653093.png)
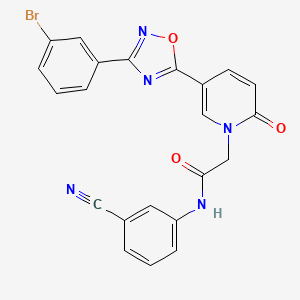
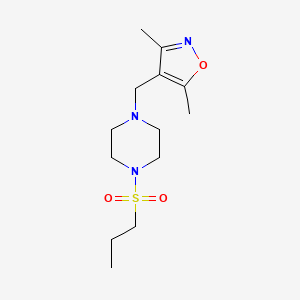
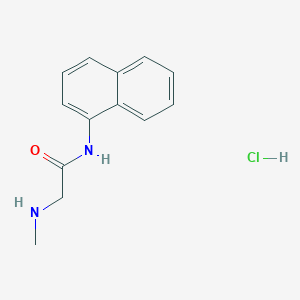
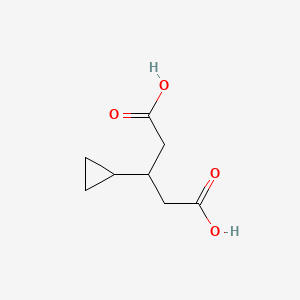
![N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2653099.png)
